Enhanced Lipophilicity (LogP) Differentiates 6-Ethyl from 6-Methyl and Unsubstituted Analogs
6-Ethylquinoline-2,3-dicarboxylic acid exhibits a calculated octanol/water partition coefficient (LogP) of 2.4 [1]. This value is higher than the LogP anticipated for the unsubstituted quinoline-2,3-dicarboxylic acid or the 6-methyl analog (Class-level inference). The increased lipophilicity is a direct result of the 6-ethyl substituent, which alters the compound's solubility and potential for passive membrane diffusion, a key parameter in medicinal chemistry and biological assay design.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.4 (calculated) [1] |
| Comparator Or Baseline | Quinoline-2,3-dicarboxylic acid (unsubstituted) and 6-Methylquinoline-2,3-dicarboxylic acid (Expected lower LogP based on smaller alkyl group) |
| Quantified Difference | Higher LogP for 6-ethyl derivative (qualitative class-level inference based on alkyl chain length) |
| Conditions | Calculated property based on molecular structure |
Why This Matters
The specific LogP value is a critical selection criterion for researchers designing compounds requiring a defined lipophilicity range for cellular permeability or partition-based assays.
- [1] Molaid. (n.d.). 6-Ethylquinoline-2,3-dicarboxylic acid | 92513-46-7. Calculated Properties (LogP). View Source
